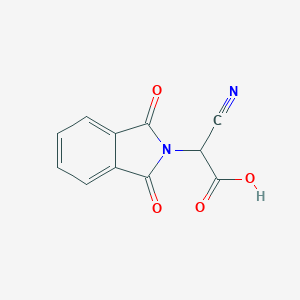
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid, also known as CDA, is a small molecule that has recently gained attention in the scientific community due to its potential applications in biochemical research. CDA is a highly versatile molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further study. In
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways within cells. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition results in the disruption of DNA synthesis and the induction of cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to have a wide range of biochemical and physiological effects. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to inhibit the growth of bacteria, including both gram-positive and gram-negative species. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid in lab experiments is its versatility. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying various cellular processes. However, one of the limitations of using 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid is its potential toxicity. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to be toxic to some cell lines at high concentrations, and care must be taken to ensure that the concentration used in experiments is not toxic to the cells being studied.
Direcciones Futuras
There are many potential areas of future research involving 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid. One area of interest is the development of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid analogs with improved potency and selectivity. Another area of interest is the use of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid in combination with other drugs for cancer therapy, with the goal of improving efficacy and reducing toxicity. Additionally, the use of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid as a tool for studying various cellular processes, such as DNA synthesis and cell cycle regulation, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid involves the reaction of 2-methyl-1,3-dioxoisoindoline with cyanoacetic acid in the presence of a base catalyst. This reaction results in the formation of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid as a white solid with a yield of approximately 70%. The synthesis of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been optimized over the years, with various modifications to the reaction conditions resulting in higher yields and purities.
Aplicaciones Científicas De Investigación
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This inhibition is thought to occur through the disruption of the cell cycle and the induction of apoptosis, or programmed cell death.
Propiedades
Número CAS |
107731-86-2 |
|---|---|
Nombre del producto |
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid |
Fórmula molecular |
C11H6N2O4 |
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
2-cyano-2-(1,3-dioxoisoindol-2-yl)acetic acid |
InChI |
InChI=1S/C11H6N2O4/c12-5-8(11(16)17)13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,(H,16,17) |
Clave InChI |
CSXRISGYBVCIGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C#N)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C#N)C(=O)O |
Sinónimos |
2H-Isoindole-2-acetic acid, -alpha--cyano-1,3-dihydro-1,3-dioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



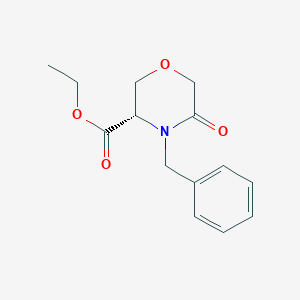
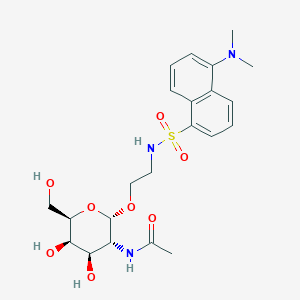
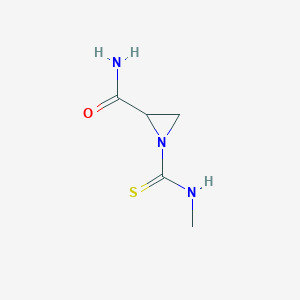
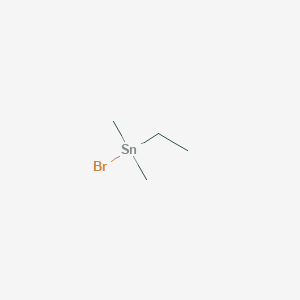
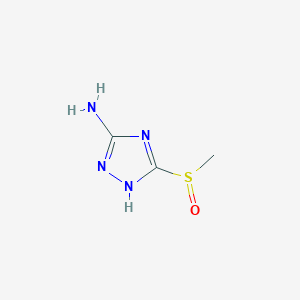
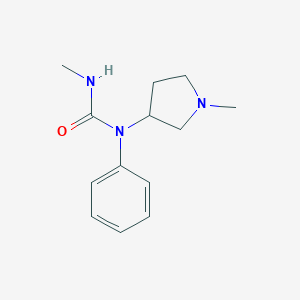
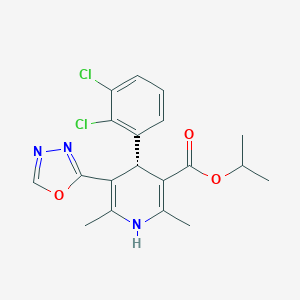
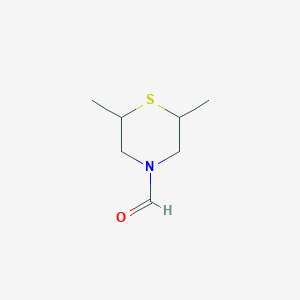
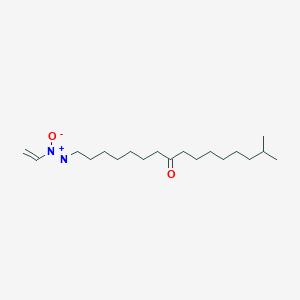
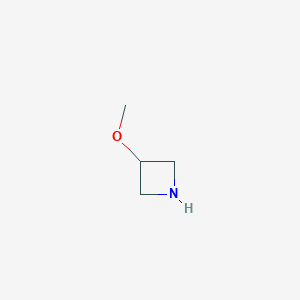
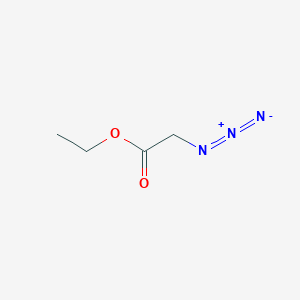
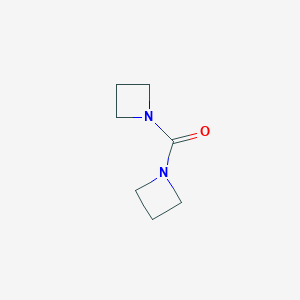
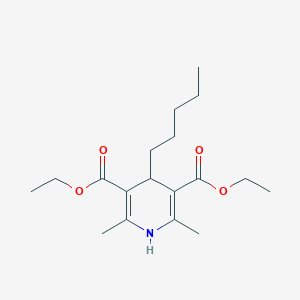
![2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl](/img/structure/B35416.png)